(S)-2-(4-methoxyphenyl)piperidine HCl
Description
(S)-2-(4-Methoxyphenyl)piperidine HCl is a chiral piperidine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperidine ring.
Properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKSIGUAVGMWRO-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-methoxyphenyl)piperidine HCl typically involves the alkylation of 4-(4-methoxyphenyl)piperidine with appropriate alkylating agents. One common method includes the reaction of 4-(4-methoxyphenyl)piperidine with 4-phenylbutyl tosylate, followed by the cleavage of the methyl ether group using boron tribromide (BBr3) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-methoxyphenyl)piperidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(4-methoxyphenyl)piperidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (S)-2-(4-methoxyphenyl)piperidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between (S)-2-(4-methoxyphenyl)piperidine HCl and related compounds:
Key Comparisons:
- Structural Differences :
- Physicochemical Properties: Halogenated analogs (e.g., 2-Amino-4-(2-Cl-5-(4-X-Ph)Py)Py) exhibit higher melting points (268–287°C) due to stronger intermolecular forces (halogen bonding, molecular weight) . The methoxy group in this compound likely increases lipophilicity (logP) compared to hydroxylated analogs (e.g., 4-(4-Hydroxy-phenyl)-piperidinol) .
- Reactivity and Synthesis: Compounds with 4-methoxyphenyl groups (e.g., [2-(4-Methoxyphenyl)-isoquinolin]) undergo condensations with activated methylenes, but reaction conditions (e.g., microwave vs. reflux) affect yields .
Pharmacological and Safety Data :
- 4-Methoxy-PCP is classified as a synthetic drug, highlighting the pharmacological relevance of aryl-piperidine scaffolds . In contrast, safety data for this compound remain unreported in the provided evidence.
- 4-(Diphenylmethoxy)piperidine HCl lacks detailed ecotoxicological or chronic toxicity data, underscoring regulatory gaps for piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
